molecular formula C8H6BrN3 B2771568 2-Bromo-5-(1h-pyrazol-1-yl)pyridine CAS No. 1314355-12-8

2-Bromo-5-(1h-pyrazol-1-yl)pyridine

Cat. No.: B2771568
CAS No.: 1314355-12-8
M. Wt: 224.061
InChI Key: NNUFYLIOKMDQDS-UHFFFAOYSA-N
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Description

2-Bromo-5-(1h-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1h-pyrazol-1-yl)pyridine typically involves the bromination of 5-pyrazol-1-ylpyridine. One common method includes the reaction of 5-pyrazol-1-ylpyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(1h-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(1h-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of advanced materials, such as polymers or dyes.

Comparison with Similar Compounds

  • 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Comparison: 2-Bromo-5-(1h-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications

Biological Activity

2-Bromo-5-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H7_{7}BrN4_{4}, with a molecular weight of 238.08 g/mol. The compound features a bromine atom at the 2-position of the pyridine ring, which enhances its reactivity and interaction with biological targets. The presence of the pyrazole moiety contributes to its biological activity through potential hydrogen bonding and halogen bonding interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

  • Enzyme Inhibition: Studies have indicated that this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of certain pathogens . The inhibition mechanism involves binding to the active site of DHODH, leading to reduced viral replication in assays involving measles virus .
  • Antimicrobial Properties: Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, it has shown significant effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for staphylococci and enterococci .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Activity : In a study assessing the antiviral properties of related compounds, it was found that structural modifications significantly impacted their efficacy against viral infections. The introduction of different substituents on the pyrazole ring led to variations in antiviral potency, highlighting the importance of chemical structure in biological activity .
  • Anticancer Potential : Another investigation into similar pyrazole derivatives indicated promising anticancer properties. Compounds structurally related to this compound showed cytotoxic effects in various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound's interaction with specific protein targets could lead to downstream effects inhibiting critical cellular pathways involved in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameKey FeaturesBiological Activity
2-(1H-pyrazol-3-yl)pyridine Lacks bromine substitutionModerate antimicrobial activity
5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine Contains a methyl groupEnhanced cytotoxicity
2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine Chlorine substitution instead of bromineReduced enzyme inhibition

The unique substitution pattern of this compound allows for distinct reactivity profiles and biological interactions not observed in other similar compounds .

Properties

IUPAC Name

2-bromo-5-pyrazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUFYLIOKMDQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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